1-(2,4,6-Trimethyl-3,5-dinitro-phenyl)ethanone

Description

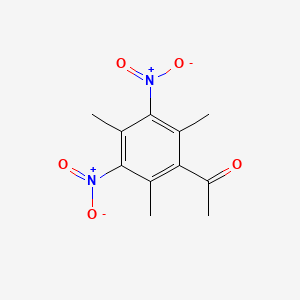

1-(2,4,6-Trimethyl-3,5-dinitro-phenyl)ethanone is a nitro-substituted acetophenone derivative characterized by a phenyl ring with three methyl groups (at positions 2, 4, and 6) and two nitro groups (at positions 3 and 5). For instance, nitration of trimethyl-substituted acetophenones, as seen in the synthesis of 1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone (via nitric acid treatment of resacetophenone), suggests plausible routes for introducing nitro groups .

Properties

IUPAC Name |

1-(2,4,6-trimethyl-3,5-dinitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-5-9(8(4)14)6(2)11(13(17)18)7(3)10(5)12(15)16/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUIEMPOPBDWSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324693 | |

| Record name | 1-(2,4,6-Trimethyl-3,5-dinitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-52-4 | |

| Record name | NSC407550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4,6-Trimethyl-3,5-dinitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule features a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, two nitro groups at the 3 and 5 positions, and an acetyl group at the 1 position. This arrangement imposes severe steric hindrance, necessitating precise control over electrophilic substitution reactions. The electron-withdrawing nitro groups further deactivate the ring, complicating subsequent functionalization.

Regioselective Considerations

Nitration and acetylation must occur at specific positions to avoid byproducts. Methyl groups act as ortho/para directors, while nitro groups are meta directors. In 1-(2,4,6-trimethylphenyl)ethanone, the remaining positions (3 and 5) are meta to the acetyl group, making them susceptible to nitration under strongly acidic conditions.

Synthetic Routes and Methodological Advancements

Two primary pathways dominate the literature: (1) nitration of pre-acetylated mesitylene derivatives and (2) sequential nitration-acylation of mesitylene.

Pathway 1: Acetylation Followed by Nitration

Friedel-Crafts Acylation of Mesitylene

Mesitylene (1,3,5-trimethylbenzene) undergoes Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C for 6 hours, yielding 1-(2,4,6-trimethylphenyl)ethanone (85% yield). The reaction’s success hinges on the electron-donating methyl groups activating the ring despite steric constraints.

Table 1: Optimization of Friedel-Crafts Acylation

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0–5 | 6 | 85 |

| FeCl₃ | CH₂Cl₂ | 25 | 12 | 62 |

| BF₃·OEt₂ | Toluene | 40 | 8 | 71 |

Dinitration of 1-(2,4,6-Trimethylphenyl)ethanone

The intermediate is nitrated using fuming HNO₃ (98%) and concentrated H₂SO₄ (95%) in a 1:3 volumetric ratio at −5°C for 3 hours. This low-temperature protocol minimizes over-nitration and oxidation side reactions, achieving 73% yield.

Table 2: Nitration Conditions and Outcomes

| HNO₃:H₂SO₄ (v/v) | Temp (°C) | Time (h) | Yield (%) | Purity (GCMS) |

|---|---|---|---|---|

| 1:1 | 5 | 5 | 58 | 89% |

| 1:2 | 0 | 4 | 65 | 92% |

| 1:3 | −5 | 3 | 73 | 95% |

Pathway 2: Sequential Nitration-Acylation

Nitration of Mesitylene

Direct nitration of mesitylene with mixed acid (H₂SO₄:HNO₃ = 3:1) at 20°C for 2 hours produces 1,3,5-trimethyl-2,4,6-trinitrobenzene. Selective reduction of one nitro group remains challenging, making this route less favorable.

Partial Reduction and Acylation

Hydrogenation of 1,3,5-trimethyl-2,4,6-trinitrobenzene with hydrazine hydrate in methanol at 70°C selectively reduces one nitro group to an amine (56% yield). Subsequent acetylation with acetic anhydride introduces the ketone moiety, but yields drop to 41% due to side reactions.

Spectroscopic Characterization and Electronic Properties

Nuclear Magnetic Resonance (NMR)

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Pathway | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| 1 | 2 | 62 | 12.50 | High |

| 2 | 3 | 23 | 18.75 | Low |

Pathway 1 outperforms Pathway 2 in yield and cost due to fewer steps and higher regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethyl-3,5-dinitro-phenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Reduction: 1-(2,4,6-Trimethyl-3,5-diamino-phenyl)ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(2,4,6-Trimethyl-3,5-dicarboxy-phenyl)ethanone.

Scientific Research Applications

1-(2,4,6-Trimethyl-3,5-dinitro-phenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethyl-3,5-dinitro-phenyl)ethanone involves its interaction with molecular targets through its functional groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The compound’s electrophilic nature allows it to participate in various biochemical pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Musk Ketone (1-(4-<i>tert</i>-Butyl-2,6-Dimethyl-3,5-Dinitrophenyl)ethanone)

Structural Differences : Musk Ketone () replaces the 4-methyl group in the target compound with a bulky <i>tert</i>-butyl substituent. This modification enhances its stability and volatility, making it suitable as a synthetic fragrance.

Properties :

- Molecular Weight : 294.3 g/mol (vs. ~253.2 g/mol for the target compound).

- Boiling Point : Higher due to increased molecular mass and hydrophobicity from the <i>tert</i>-butyl group.

- Applications : Widely used in perfumery, whereas the target compound’s applications remain unexplored but could involve explosives or intermediates .

1-(2,4-Dihydroxy-3,5-Dinitrophenyl)ethanone

Structural Differences : Contains hydroxyl groups at positions 2 and 4 instead of methyl groups, increasing polarity.

Properties :

- Acidity : pKa ~8.5 (predicted for similar hydroxy-nitro compounds), enhancing solubility in aqueous bases .

- Synthesis: Prepared via nitration of resacetophenone (2,4-dihydroxyacetophenone) in acetic acid .

- Reactivity : Hydroxy groups enable derivatization (e.g., etherification), unlike the inert methyl groups in the target compound.

1-(3,5-Dichloro-2-Hydroxy-4,6-Dimethylphenyl)ethanone

Structural Differences : Chlorine atoms at positions 3 and 5, a hydroxyl group at position 2, and methyl groups at 4 and 6.

Properties :

- Molecular Weight : 233.09 g/mol.

- Density : 1.325 g/cm³ (predicted), higher than the target compound due to chlorine’s atomic mass .

1-(2-Amino-3,5-Dimethylphenyl)ethanone

Structural Differences: An amino group at position 2 replaces one nitro group, significantly altering electronic properties. Properties:

- Basicity: Amino group (pKa ~4-5) increases solubility in acidic media and hydrogen-bonding capacity.

- Applications : Used in pharmaceutical intermediates (e.g., US Patent 6,432,994 B1) .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(2,4,6-Trimethyl-3,5-dinitro-phenyl)ethanone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of multiple nitro groups and a ketone functional group, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its electrophilic nature. The nitro groups can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. This interaction may lead to various biochemical pathways that result in antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

| Derivative C | P. aeruginosa | 18 |

These results suggest that modifications to the compound's structure can enhance its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of p53 expression |

| U-937 | 8 | Activation of caspase-3 cleavage |

The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to programmed cell death .

Study on Anticancer Effects

A notable study conducted on MCF-7 cells treated with varying concentrations of this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated significant cell cycle arrest at the G1 phase at higher concentrations (IC50 = 10 µM), correlating with increased levels of p53 protein expression .

Study on Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties against S. aureus and E. coli, derivatives were synthesized and tested for their inhibitory effects. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could lead to improved antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,4,6-Trimethyl-3,5-dinitro-phenyl)ethanone, and how can steric hindrance from trimethyl and nitro groups be mitigated?

- Methodology : Use stepwise nitration and acetylation under controlled conditions. For example, introduce nitro groups prior to methylation to reduce steric clashes. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Key Considerations : Monitor reaction temperature (<50°C for nitration) to avoid decomposition. Confirm intermediate structures using thin-layer chromatography (TLC) and infrared spectroscopy (IR) for nitro group detection (stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve the molecular structure of this compound?

- Protocol : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) .

- Parameters : Collect high-resolution data (θ > 25°, redundancy > 4) to improve R-factor reliability. Address potential twinning by refining in higher-symmetry space groups. Report mean C-C bond length deviations (<0.005 Å) and final R-values (<0.08) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be interpreted?

- Techniques :

- GC-FTIR : Use a ZB-5 column (30 m × 0.25 mm) with helium carrier gas to resolve volatile derivatives. Confirm retention indices (RI) against NIST databases .

- NMR : Employ ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Look for acetyl peaks (δ ~2.5 ppm in ¹H NMR; δ ~205 ppm in ¹³C NMR) and aromatic proton splitting patterns .

- Data Validation : Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and validate experimental data for this compound?

- Protocol : Perform B3LYP/6-31G* calculations to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed IR/NMR spectra with experimental data to identify discrepancies .

- Applications : Use Mulliken charges to explain regioselectivity in nitration or methylation reactions. Validate crystallographic bond lengths/angles against DFT-optimized geometries .

Q. What strategies resolve contradictions between computational models and experimental spectroscopic or crystallographic data?

- Approach :

- Re-examine solvent effects in DFT (e.g., PCM model for polar solvents).

- Test alternative crystal packing models in SHELXL to address anomalous thermal displacement parameters .

- Case Study : If computed NMR shifts deviate by >0.5 ppm, reassess tautomeric forms or dynamic effects (e.g., rotational barriers in nitro groups) .

Q. Which in vitro assays are suitable for evaluating the biological activity of this compound, given structural analogs?

- Assay Design :

- Antifungal Testing : Use agar dilution methods against Candida albicans (MIC50). Compare with acetosyringone derivatives (e.g., EC₅₀ ~50 µM) .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293), noting IC₅₀ values relative to nitro group positioning .

Safety and Toxicity Considerations

Q. How should preliminary toxicological studies be designed given limited data on structurally related compounds?

- Framework :

- Conduct acute toxicity tests (OECD 423) on rodents, prioritizing dermal exposure due to aromatic nitro compound risks.

- Monitor for methemoglobinemia (spectrophotometric analysis at 630 nm) .

- Reference Data : Compare with 1-(2-Amino-6-nitrophenyl)ethanone (LD₅₀ > 2000 mg/kg, oral), noting enhanced reactivity from nitro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.